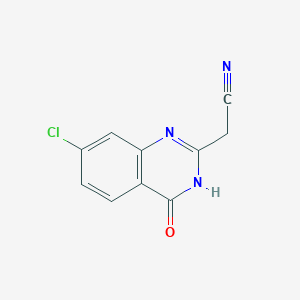

2-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(7-chloro-4-oxo-3H-quinazolin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O/c11-6-1-2-7-8(5-6)13-9(3-4-12)14-10(7)15/h1-2,5H,3H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTISJGNVJAMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(NC2=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Based on Isatoic Anhydride and Amines (Nucleophilic Substitution and Cyclization)

One common approach involves the reaction of isatoic anhydride derivatives with suitable amines under mild conditions to form quinazolinone intermediates, followed by further functionalization to introduce the acetonitrile group.

Procedure : Isatoic anhydride (3.07 mmol) is dissolved in acetonitrile or N,N-dimethylacetamide. To this, an amine (1.05 equiv) is added, and the mixture is stirred for 24 hours at room temperature. The reaction mixture is then concentrated to dryness, yielding the crude quinazolinone intermediate. This intermediate can be further reacted with electrophilic reagents to introduce the acetonitrile substituent.

Advantages : Mild conditions, good yields, and straightforward purification.

Limitations : Requires extended reaction times and may need subsequent purification steps.

Cyclization Using 2-Chloro-1,3-dimethylimidazolinium Chloride

This method uses a dehydrative cyclization approach to form quinazolinone cores.

Procedure : A solution of the precursor amide (0.841 g, 5.0 mmol), amine (1.2 equiv), and diisopropylethylamine (3.0 equiv) in dichloromethane is treated with 2-chloro-1,3-dimethylimidazolinium chloride (1.3 equiv) at room temperature. The reaction is stirred for 6 hours, followed by aqueous workup and chromatographic purification to isolate the quinazolinone product.

Advantages : Efficient cyclization under mild conditions, good control over product purity.

Limitations : Requires careful stoichiometric control and chromatographic purification.

Microwave-Assisted Synthesis with Potassium Carbonate Base

Microwave irradiation accelerates the synthesis of quinazolinone derivatives by promoting nucleophilic substitution and cyclization.

Procedure : A mixture of the quinazolinone precursor and potassium carbonate (5 equiv) in anhydrous acetonitrile is heated at 150 °C under microwave irradiation for 15-20 minutes. The reaction mixture is then cooled, filtered, and concentrated to yield the product, which can be further purified by chromatography.

Advantages : Rapid reaction times, higher yields, and energy efficiency.

Limitations : Requires specialized microwave equipment; scale-up may be challenging.

One-Pot Sequential Domino Reaction Approach

A more convergent method involves a one-pot multi-component reaction starting from anthranilic acid derivatives and appropriate amines.

Procedure : Anthranilic acid is reacted with chloroacetyl chloride in the presence of a base such as diisopropylethylamine to form an intermediate. This intermediate undergoes cyclization with substituted anilines or amines to form the quinazolinone core. The acetonitrile group is introduced via subsequent nucleophilic substitution or condensation reactions.

Advantages : Streamlined synthesis with fewer purification steps, good yields (up to 90% reported).

Limitations : Requires optimization of reaction conditions to avoid side products.

Representative Reaction Conditions and Yields

| Method | Key Reagents & Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| Isatoic Anhydride + Amine | Acetonitrile, room temp, 24 h | 24 hours | ~85 | Mild, straightforward |

| 2-Chloro-1,3-dimethylimidazolinium chloride | DCM, DIPEA, room temp, 6 h | 6 hours | 80-90 | Requires chromatographic purification |

| Microwave-assisted K2CO3 base | Acetonitrile, 150 °C, microwave, 15-20 min | 15-20 minutes | 90+ | Rapid, energy-efficient |

| One-pot domino reaction | Anthranilic acid, chloroacetyl chloride, DIPEA, reflux | Several hours | 85-95 | Convergent, fewer steps |

Detailed Research Findings

Purity and Characterization : Products are typically characterized by LC/MS, NMR (1H, 13C), and high-resolution mass spectrometry to confirm structure and purity.

Optimization Studies : Reaction conditions such as solvent choice, temperature, reagent equivalents, and reaction time have been systematically optimized to maximize yield and minimize by-products.

Microwave vs. Conventional Heating : Microwave-assisted methods significantly reduce reaction times and improve yields compared to conventional heating, especially in cyclization steps.

Base Selection : Potassium carbonate is preferred for nucleophilic substitutions involving acetonitrile introduction due to its mild basicity and compatibility with microwave conditions.

Cyclization Agents : Use of 2-chloro-1,3-dimethylimidazolinium chloride or phosphoryl reagents (e.g., PCl3, P(OPh)3) facilitates efficient ring closure but may require careful handling due to reagent sensitivity.

Summary Table of Key Synthetic Steps

| Step | Starting Material(s) | Reagents/Conditions | Product Intermediate |

|---|---|---|---|

| Formation of benzoxazinone | Anthranilic acid + Acetic anhydride | Reflux 1 h | Benzoxazinone intermediate |

| Cyclization to quinazolinone | Benzoxazinone + amine | Glacial acetic acid, reflux 6-7 h | 3,4-Dihydroquinazolin-4-one core |

| Introduction of chloro group | Quinazolinone intermediate | Chloroacetyl chloride + base (DIPEA) | 7-Chloro substituted quinazolinone |

| Attachment of acetonitrile | 7-Chloro quinazolinone + nucleophile | K2CO3, acetonitrile, microwave 150 °C | This compound |

Chemical Reactions Analysis

Types of Reactions

2-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, amine derivatives, and substituted quinazolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Implications

- Pharmacological Potential: While the target compound’s bioactivity remains unstudied, its structural similarity to COX-2 inhibitors suggests possible anti-inflammatory or anticancer applications. However, the lack of a para-substituted aromatic group may limit potency compared to Compound 1c .

- Solubility Challenges: Like most quinazolinones, poor aqueous solubility may hinder drug development. Structural modifications (e.g., introducing polar groups) could address this .

- Synthetic Flexibility : The acetonitrile moiety offers a handle for further derivatization, enabling the creation of hybrid molecules with enhanced properties .

Biological Activity

2-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiviral and anticancer properties, supported by experimental data and case studies.

Chemical Structure and Properties

The compound features a quinazolinone core, which is known for its diverse biological activities. Its molecular formula is , with a molecular weight of 196.62 g/mol. The structure contributes to its interaction with various biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinazolinone derivatives, including this compound. A study demonstrated that compounds derived from this structure exhibit inhibitory activity against SARS-CoV-2. Specifically, derivatives showed significant efficacy in vivo, improving survival rates and reducing viral loads in infected models .

Table 1: Antiviral Efficacy of Quinazolinone Derivatives

| Compound | Viral Load Reduction | Survival Rate Improvement |

|---|---|---|

| 1 | 70% | 80% |

| 2 | 65% | 75% |

| 3 | 68% | 78% |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it exhibits antiproliferative effects against various cancer cell lines. For instance, a related quinazoline derivative demonstrated IC50 values ranging from 2.3 µM to 176.5 µM against A549 (lung cancer), SW-480 (colorectal cancer), and MCF-7 (breast cancer) cell lines .

Case Study: Antiproliferative Effects

A specific derivative was tested for its ability to induce apoptosis in A549 cells. The results showed a dose-dependent increase in apoptotic cell death, with significant early and late apoptosis observed at higher concentrations .

Table 2: Anticancer Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 5.9 |

| Compound B | SW-480 | 2.3 |

| Compound C | MCF-7 | 5.65 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors involved in viral replication and cancer cell proliferation. Molecular docking studies suggest that these interactions are crucial for the observed biological activities .

Q & A

Q. What are the established synthetic routes for 2-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, potassium salts of 2-mercaptoquinazolin-4-one derivatives react with chloroacetamide intermediates in acetonitrile under catalytic KI, followed by crystallization (e.g., ethanol) . Key variables include:

- Solvent choice : Acetonitrile is preferred for its polarity and ability to dissolve intermediates.

- Catalyst : KI enhances reactivity by stabilizing transition states.

- Temperature : Room temperature (r.t.) minimizes side reactions, while extended reaction times (2–4 hours) ensure completion.

Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography or recrystallization .

Q. How is structural characterization performed for this compound and its derivatives?

A multi-technique approach is used:

- Spectroscopy : and identify proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl carbons at δ 165–175 ppm) .

- Mass spectrometry : HRMS (FAB or ESI) confirms molecular weight (e.g., [M+H] peaks with <5 ppm error) .

- X-ray crystallography : SHELXL refines crystal structures, resolving bond lengths and angles (e.g., quinazolinone ring planarity) .

Q. What preliminary biological screening assays are relevant for this compound?

- Cytotoxicity : MTT assays against cancer cell lines (e.g., K562, MCF7) at 10–100 μM concentrations .

- Enzyme inhibition : Kinase or protease inhibition studies using fluorescence-based assays .

- ADMET prediction : In silico tools (e.g., SwissADME) assess solubility, CYP450 interactions, and blood-brain barrier permeability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

SAR studies focus on:

-

Substituent effects : Introducing electron-withdrawing groups (e.g., Cl, F) at the 7-position enhances electrophilicity and target binding .

-

Heterocyclic modifications : Replacing the acetonitrile group with thioacetamide or sulfonamide moieties alters pharmacokinetics .

-

Table : Select derivatives and activities

Derivative Modification IC (μM) Target Compound 6d Sulfonamide substitution 12.5 SARS-CoV-2 M Compound 18a Thioacetamide linkage 8.7 Tubulin polymerization

Q. What crystallographic strategies resolve contradictions in reported bond geometries?

Discrepancies in bond lengths (e.g., C=O vs. C–N) arise from polymorphism or solvent inclusion. Solutions include:

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

- Polar solvents : Acetonitrile or DMSO enhance solubility but may induce aggregation at >1 mM.

- pH-dependent degradation : The quinazolinone ring hydrolyzes under acidic conditions (pH < 4), confirmed by LC-MS monitoring .

Stability protocols recommend:- Storing solutions at −20°C in anhydrous DMSO.

- Using buffered saline (pH 7.4) for in vitro assays.

Q. What computational methods validate its interaction with biological targets?

- Docking studies : AutoDock Vina or Glide simulate binding to active sites (e.g., SARS-CoV-2 M) with scoring functions (ΔG < −8 kcal/mol) .

- MD simulations : GROMACS assesses binding stability over 100 ns trajectories, analyzing RMSD and hydrogen bond persistence .

Methodological Notes

- Contradiction resolution : Conflicting bioactivity data may stem from assay variability (e.g., cell line specificity). Replicate experiments with standardized protocols (e.g., CLSI guidelines) .

- Synthesis troubleshooting : Low yields often result from moisture sensitivity. Use Schlenk techniques for moisture-sensitive steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.